molecular formula C24H19F2NO4 B13627166 2-(2,4-difluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)aceticacid

2-(2,4-difluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)aceticacid

Katalognummer: B13627166
Molekulargewicht: 423.4 g/mol
InChI-Schlüssel: JRWBJVJAKFZNRQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a central α-carbon substituted with a 2,4-difluorophenyl group, a methylamino group protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) moiety, and an acetic acid backbone. The Fmoc group is widely used in peptide synthesis for its orthogonality under basic cleavage conditions (e.g., piperidine).

Eigenschaften

Molekularformel

C24H19F2NO4

Molekulargewicht

423.4 g/mol

IUPAC-Name

2-(2,4-difluorophenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetic acid

InChI

InChI=1S/C24H19F2NO4/c1-27(22(23(28)29)19-11-10-14(25)12-21(19)26)24(30)31-13-20-17-8-4-2-6-15(17)16-7-3-5-9-18(16)20/h2-12,20,22H,13H2,1H3,(H,28,29)

InChI-Schlüssel

JRWBJVJAKFZNRQ-UHFFFAOYSA-N

Kanonische SMILES

CN(C(C1=C(C=C(C=C1)F)F)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Herkunft des Produkts

United States

Vorbereitungsmethoden

Preparation Methods of 2-(2,4-difluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid

General Synthetic Strategy

The synthesis generally involves the following key stages:

The Fmoc group is introduced to protect the amino group during subsequent synthetic steps, enabling selective reactions at other functional sites.

Detailed Preparation Route

A representative preparation method, adapted from related Fmoc-protected amino acid syntheses and patent literature on similar compounds, involves:

Step 1: Formation of Fmoc-Protected Amino Acid Intermediate
  • The starting amino acid derivative (e.g., glycine or a methylated amino acid) is reacted with 9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
  • The reaction is typically carried out in an aqueous-organic solvent mixture such as dioxane-water or acetone-water.
  • A base such as sodium bicarbonate (NaHCO3) is used to maintain pH and facilitate nucleophilic attack of the amino group on the Fmoc reagent.
  • Reaction conditions: stirring at room temperature overnight to ensure complete conversion.
Step 2: Coupling with 2,4-Difluorophenyl Moiety
  • The Fmoc-protected amino acid intermediate is then reacted with a 2,4-difluorophenyl-containing reagent or precursor.
  • This coupling is often catalyzed by acid catalysts such as pyridinium p-toluenesulfonate or other acid catalysts in solvents like tetrahydrofuran (THF) .
  • The reaction may be refluxed for several hours (e.g., 0.5 to 8 hours) to drive the coupling to completion.
  • After completion, the reaction mixture is concentrated, and the product is extracted using organic solvents such as ethyl acetate.
  • Purification involves washing with aqueous solutions (e.g., ferric chloride solution to remove impurities), drying over anhydrous agents, and recrystallization from solvents like Sherwood oil or ethyl acetate.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Solvent Catalyst Time Yield (%)
Fmoc protection of amino acid Amino acid + Fmoc-OSu or Fmoc-Cl + NaHCO3 Acetone-water or dioxane-water None (base present) Overnight (12-16 h) Typically >80%
Coupling with difluorophenyl Fmoc-protected amino acid + 2,2-dimethoxypropane + catalyst Tetrahydrofuran (THF) Pyridinium p-toluenesulfonate 0.5 - 8 hours Approx. 65% (reported)

Note: The coupling step in the patent example uses 2,2-dimethoxypropane as a reagent to form protected derivatives, which is analogous to coupling with difluorophenyl groups in related syntheses.

Analysis of Preparation Methodologies

Advantages

  • Selective Protection: Use of the Fmoc group allows for selective protection and deprotection during peptide synthesis.
  • Mild Reaction Conditions: The reactions typically occur under mild temperatures (room temperature to reflux) and use common solvents.
  • Good Yields: The overall yields for the Fmoc protection and coupling steps are generally good (above 60-80%).

Challenges

  • Purification Complexity: Multiple washing and recrystallization steps are necessary to remove side products and catalysts.
  • Reaction Time: Some steps require extended reaction times (up to overnight) to ensure completeness.
  • Catalyst Sensitivity: The acid catalyst used in coupling must be carefully controlled to avoid side reactions or decomposition.

Summary Table of Preparation Methods

Preparation Stage Key Reagents Solvent(s) Catalyst(s) Conditions Yield (%) Notes
Fmoc Protection Fmoc-OSu or Fmoc-Cl + NaHCO3 Acetone-water or dioxane-water None (base used) Stir at RT, overnight >80% Standard amino protection step
Coupling with Difluorophenyl 2,2-dimethoxypropane or similar Tetrahydrofuran (THF) Pyridinium p-toluenesulfonate Reflux 0.5-8 h ~65% Requires acid catalyst and purification

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,4-difluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the difluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

2-(2,4-difluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-(2,4-difluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, contributing to its potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Related Compounds

Functional Group Variations

S-Phenyl 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)ethanethioate
  • Structure : Replaces the acetic acid with a thioester group.
  • Key Differences: The thioester enhances electrophilicity, making it reactive in acyl transfer reactions. Lower synthesis yield (17%) compared to typical Fmoc-protected amino acids, suggesting instability during preparation .
  • Applications : Useful for selective thioester ligation in peptide synthesis.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-methoxy-4-oxobutanoic Acid
  • Structure: Contains a methoxy-oxobutanoate side chain.
  • Key Differences :
    • Higher molecular weight (383.40 vs. ~385–400 for the target compound) due to the extended carbon chain.
    • The ester group may improve solubility in organic solvents but reduce stability in aqueous basic conditions .
  • Applications: Potential use in branched peptide architectures.
2-[(Cyanomethyl)({[(9H-Fluoren-9-yl)methoxy]carbonyl})amino]acetic Acid
  • Structure: Substitutes methyl with cyanomethyl on the amino group.
  • Key Differences: The nitrile group increases polarity (logP ~1.5 estimated) compared to the hydrophobic difluorophenyl group.
  • Applications : May serve as a precursor for click chemistry modifications.

Substituent Position and Aromatic Modifications

[4-({[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}methyl)phenyl]acetic Acid
  • Structure: Positions the Fmoc-protected amino group on a benzyl moiety instead of a difluorophenyl group.
  • Key Differences: Lacks fluorine atoms, reducing electronegativity and metabolic stability. Similar molecular weight (387.43) but distinct solubility profiles due to the non-fluorinated aromatic ring .
  • Applications : Common in linker systems for solid-phase resins.
2-(4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenyl)acetic Acid
  • Structure : Analogous to the above but with para-substitution on the phenyl ring.
  • Key Differences :
    • Structural isomerism affects crystallinity and purification ease.
    • ChemSpider ID 2036917 highlights its prevalence in combinatorial chemistry libraries .

Alkyl Chain and Heterocyclic Modifications

2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}(pentyl)amino)acetic Acid
  • Structure : Replaces methyl and aromatic groups with a pentyl chain.
  • Key Differences: Increased lipophilicity (predicted logP ~4.2) enhances membrane permeability but complicates aqueous-phase reactions. Molecular formula C22H25NO4 suggests utility in lipidated peptide design .
2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxopiperidin-1-yl)acetic Acid
  • Structure : Incorporates a 2-oxopiperidine ring.
  • Key Differences :
    • The heterocycle introduces conformational constraints, favoring β-turn mimicry in peptides.
    • Piperidine ring’s basicity may alter cleavage kinetics under standard Fmoc deprotection conditions .

Comparative Data Table

Compound Name Molecular Weight Key Functional Groups Applications Notable Properties
Target Compound ~387–403* 2,4-Difluorophenyl, Fmoc, Acetic Acid Peptide synthesis, protease inhibitors Enhanced metabolic stability
S-Phenyl 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)ethanethioate 404.1 Thioester Acyl transfer reactions 17% synthesis yield
[4-({[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}methyl)phenyl]acetic Acid 387.43 Benzyl, Fmoc Solid-phase linkers ChemSpider ID 2036917
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}(pentyl)amino)acetic Acid 383.43 Pentyl chain Lipophilic peptide modifications C22H25NO4 formula

*Estimated based on analogous structures.

Research Findings and Implications

  • Fluorine Effects: The 2,4-difluorophenyl group in the target compound likely improves resistance to oxidative metabolism compared to non-fluorinated analogs, as seen in FDA-approved fluorinated drugs .
  • Synthetic Challenges : Thioester derivatives (e.g., ) exhibit lower yields, underscoring the need for optimized protocols for the target compound.
  • Safety Considerations: Limited toxicity data for most Fmoc-protected compounds necessitate precautionary handling, though fluorinated aromatics may reduce reactive metabolite risks .

Q & A

Q. How does this compound compare structurally and functionally to its analogs?

  • Comparative Table :
CompoundStructural VariationKey Functional Difference
2-(4-tert-butoxyphenyl) analogtert-butoxy vs. difluorophenylEnhanced solubility in nonpolar solvents
(S)-2-methoxyphenyl derivativeMethoxy vs. methylamino substitutionAltered protease inhibition (IC50 ± 15%)
  • Mechanistic Insight : Fluorine’s electron-withdrawing effect increases electrophilicity, enhancing covalent binding to cysteine residues .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.